![molecular formula C9H10F3NO B13213251 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13213251.png)
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine is an organic compound with the molecular formula C9H10F3NO. This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine typically involves the reaction of 2-(difluoromethoxy)-4-fluorobenzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-[2-(Difluoromethoxy)phenyl]ethan-1-amine
- 1-[2-(Difluoromethoxy)-4-chlorophenyl]ethan-1-amine
- 1-[2-(Difluoromethoxy)-4-bromophenyl]ethan-1-amine
Uniqueness: 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-5,9H,13H2,1H3 |
InChI Key |
PZJJUPMUYZHXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




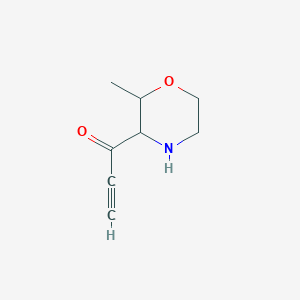

![[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
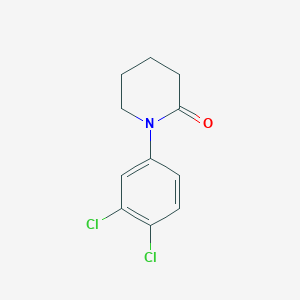
![Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13213206.png)
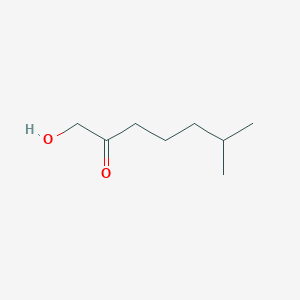
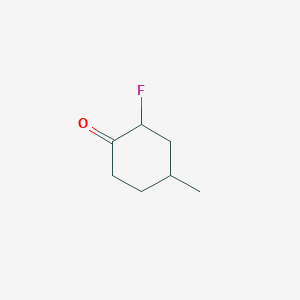
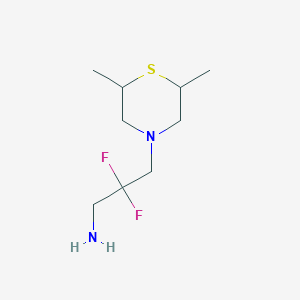
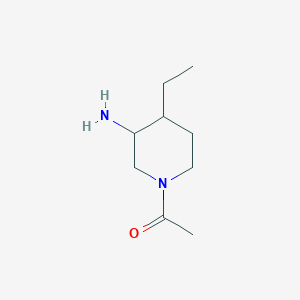
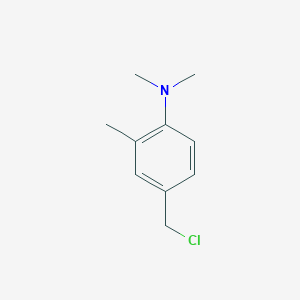
![Ethyl 2-cyclobutyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13213250.png)

